molecular formula C10H13NO2S B555386 S-Benzyl-L-cysteine CAS No. 3054-01-1

S-Benzyl-L-cysteine

Cat. No. B555386
CAS RN: 3054-01-1
M. Wt: 211,29 g/mole
InChI Key: GHBAYRBVXCRIHT-VIFPVBQESA-N
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Description

Synthesis Analysis

S-Benzyl-L-cysteine can be synthesized by the reaction of benzyl bromide and L-cysteine . The optimal conditions for this reaction include a reaction time of 2.5 hours, a temperature of 45°C, and a 1:1 molar ratio of benzyl bromide and L-cysteine .


Molecular Structure Analysis

The molecular structure of S-Benzyl-L-cysteine contains two molecules in the asymmetric unit, both of which are zwitterions . They differ principally in terms of molecular conformation about their Cα—Cβ bonds; one is approximately anti, the other gauche for the N—C—C—S grouping .


Chemical Reactions Analysis

S-Benzyl-L-cysteine can be impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic particles . This new material can be used for the removal of low-level Cd2+ ion concentrations from water .


Physical And Chemical Properties Analysis

S-Benzyl-L-cysteine is a white to off-white powder with a melting point of 214°C (dec.) (lit.) . It has an optical activity of [α]20/D +23°, c = 2 in 1 M NaOH . Its molecular weight is 211.28 g/mol .

Scientific Research Applications

3. Synthesis of Glycyrrhizic Acid Conjugates

  • Methods of Application: A new method for the synthesis of GA conjugates with S-Benzyl-L-cysteine was proposed using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide .
  • Results or Outcomes: The synthesized GA conjugate was found to inhibit the accumulation of HIV-I virus-specific protein p24 in MT-4 cell culture (IC50 3 μg/mL, SI 90) and was 50 – 55 times less toxic to cells than azidothymidine .

4. Cysteine Conjugate S-Oxidase Activity

  • Methods of Application: In the presence of oxygen and NADPH, S-Benzyl-L-cysteine is converted to S-Benzyl-L-cysteine sulfoxide .
  • Results or Outcomes: No S-Benzyl-L-cysteine sulfone was detected in the study .

5. Inhibition of Pseudomonas aeruginosa Biofilms

  • Summary of Application: S-Benzyl-L-cysteine-modified alginate-based nanogels have been used to inhibit the formation of Pseudomonas aeruginosa biofilms by destroying the walls of bacteria and inhibiting their growth .
  • Methods of Application: While the specific methods of application for S-Benzyl-L-cysteine in this context are not detailed in the source, the general approach involves using nanogels as carriers for antibiofilm agents. These nanogels can penetrate biofilms due to their nano size and exhibit stimuli-responsive behaviors .
  • Results or Outcomes: The S-Benzyl-L-cysteine-modified alginate-based nanogels effectively inhibited the formation of P. aeruginosa biofilms . Moreover, the bare and S-Benzyl-L-cysteine nanogels were safe to normal organoids .

6. Preparation of Technetium-99m Radiopharmaceuticals

  • Summary of Application: S-Benzyl-L-cysteine has been used in the synthesis of technetium-99m radiopharmaceuticals .
  • Methods of Application: Two benzyl substituted cysteine compounds, namely, S-benzyl cysteine and cysteine benzyl ester, were synthesized for the preparation of technetium-99m radiopharmaceuticals .
  • Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .

Future Directions

S-Benzyl-L-cysteine has been used in the development of novel protease-cleavable linkers for selective drug delivery . It has also been used in the formation of a super hydrogelator, enhancing the efficacy of an anticancer drug via sustainable release . These studies suggest potential future directions for the use of S-Benzyl-L-cysteine in drug delivery and cancer treatment .

properties

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25988-62-9
Record name Poly(S-benzyl-L-cysteine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25988-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60180650
Record name Poly-S-benzylcysteine
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Benzyl-L-cysteine

CAS RN

3054-01-1, 25988-62-9
Record name S-Benzyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3054-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Benzylcysteine
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Record name S-Benzylcysteine
Source DrugBank
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Record name L-Cysteine, S-(phenylmethyl)-
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Record name Poly-S-benzylcysteine
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Record name S-benzyl-L-cysteine
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Record name S-BENZYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
SD Troup, MF Ward, M Jaspars… - … Section E: Structure …, 2001 - scripts.iucr.org
S-Benzyl-L-cysteine, C10H13NO2S, contains two molecules in the asymmetric unit, both of which are zwitterions. They differ principally in terms of molecular conformation about their Cα…
Number of citations: 7 scripts.iucr.org
FY Chung, CR Huang, CS Chen, YF Chen - Biomaterials Advances, 2023 - Elsevier
… We believe that the crosslinking of S-benzyl-L-cysteine improves not only the stability of the DNA … An optimal formulation of these S-benzyl-L-cysteine modified natural NGs will serve as …
Number of citations: 1 www.sciencedirect.com
LA Baltina, RM Kondratenko, LA Baltina Jr… - Pharmaceutical …, 2021 - Springer
… The goal of the present work was to develop an improved method using DEC to prepare GA conjugates with S-benzyl-L-cysteine that are interesting for medicine and as antiviral agents. …
Number of citations: 3 link.springer.com
QH Zhang, YY Li, GY Zhu, Y Lei, X Wang, HF Liu… - Corrosion …, 2021 - Elsevier
… In this work, the synergistic inhibition effect of S-benzyl-L-cysteine (SBLC) and thiourea (TU) on the corrosion of carbon steel in the CO 2 -saturated oilfield produced water is studied by …
Number of citations: 24 www.sciencedirect.com
CW Small, WB Watkins - Biochemical medicine, 1974 - Elsevier
… and using the S-benzyl-Lcysteine derivative as substrate is … compared with the activity using S-benzyl-L-cysteine-p-nitroani… activity using the S-benzyl-L-cysteine derivative as substrate …
Number of citations: 21 www.sciencedirect.com
CC Tang, SH Zhang, THM Phan, YC Tseng, JS Jan - Polymer, 2021 - Elsevier
… We found that poly(S-benzyl-l-cysteine) (PBLC) adopted a sheet-like conformation, … (l-lysine)-block-poly(S-benzyl-l-cysteine) block copolypeptides with linear and star-shaped topologies…
Number of citations: 10 www.sciencedirect.com
S Capasso, C Mattia, A Zagari, R Puliti - … Crystallographica Section B …, 1975 - scripts.iucr.org
… S-Benzyl-L-cysteinyl-S-benzyl-L-cysteine was prepared according to the method of Izumiya & Greenstein (1954). Crystals were grown by slow cooling from ethanol as thin colourless …
Number of citations: 4 scripts.iucr.org
JE Tovey, PJG Dawson, KP Fellowes - Clinical Chemistry, 1973 - academic.oup.com
… S-benzyl-L-cysteine4’-nitroanilide is rapidly hydrolyzed by serum cystine aminopeptidase. … That CAS will also hydrolyze peptides of S-benzylL-cysteine was discovered …
Number of citations: 34 academic.oup.com
JL Wood, V du Vigneaud - Journal of Biological Chemistry, 1939 - Elsevier
… of S-benzyl-lcysteine in 1040 cc. of N NaOH was cooled in an ice bath and was vigorously stirred with a mechanical stirrer. Acetic anhydride was slowly added until the solution had a …
Number of citations: 102 www.sciencedirect.com
H Kozłowski, B Decock-Le-Reverend… - Inorganica Chimica …, 1983 - Elsevier
… sulfur atoms when bound to metal ions in Pd(II) complexes with S-benzyl-L-cysteine … with S-methyl, S-ethyl and S-benzyl-L-cysteine derivatives. The S-substituent was also found to …
Number of citations: 18 www.sciencedirect.com

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